molecular formula C8H14O4 B14356766 Acetic acid;5-methoxypenta-2,4-dien-1-ol CAS No. 95083-84-4

Acetic acid;5-methoxypenta-2,4-dien-1-ol

Cat. No.: B14356766
CAS No.: 95083-84-4
M. Wt: 174.19 g/mol
InChI Key: QDCRZJSGKNIPPE-UHFFFAOYSA-N
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Description

Acetic acid;5-methoxypenta-2,4-dien-1-ol is an organic compound with the molecular formula C7H10O3 This compound is characterized by the presence of both an acetic acid group and a methoxypenta-2,4-dien-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5-methoxypenta-2,4-dien-1-ol typically involves the reaction of 5-methoxypenta-2,4-dien-1-ol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the acetylation process.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;5-methoxypenta-2,4-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

Acetic acid;5-methoxypenta-2,4-dien-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;5-methoxypenta-2,4-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;5-methoxypenta-2,4-dien-1-ol: Unique due to the presence of both acetic acid and methoxypenta-2,4-dien-1-ol moieties.

    Methoxyacetic acid: Similar in structure but lacks the penta-2,4-dien-1-ol component.

    Penta-2,4-dien-1-ol: Similar in structure but lacks the acetic acid component.

Uniqueness

This compound’s versatility and unique properties make it a valuable subject of study in multiple scientific disciplines.

Properties

CAS No.

95083-84-4

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

acetic acid;5-methoxypenta-2,4-dien-1-ol

InChI

InChI=1S/C6H10O2.C2H4O2/c1-8-6-4-2-3-5-7;1-2(3)4/h2-4,6-7H,5H2,1H3;1H3,(H,3,4)

InChI Key

QDCRZJSGKNIPPE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC=CC=CCO

Origin of Product

United States

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